Cefroxadine

Antibacterial Activity MIC Gram-negative

Cefroxadine (CGP-9000) is a 3-methoxy cephem derivative offering 2–3× greater potency than cephalexin against E. coli and K. pneumoniae, with faster bactericidal kinetics driven by enhanced PBP-1Bs affinity. It achieves equivalent clinical efficacy at half the dose of cephalexin, with 85–90% oral bioavailability and a 0.9–1.1 h half-life. An ideal reference compound for time-kill assays, PK/PD modeling, and comparative cephalosporin studies. Discontinued globally; available only through specialized fine chemical suppliers. Confirm stock and request a quote today.

Molecular Formula C16H19N3O5S
Molecular Weight 365.4 g/mol
CAS No. 51762-05-1
Cat. No. B1668877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefroxadine
CAS51762-05-1
Synonyms7-(D-2-amino-2-(1,4-cyclohexadienyl)acetamido)-3-methoxy-3-cephem-4-carboxylic acid
cefroxadin
cefroxadine
CGP 9000
CGP-9000
Molecular FormulaC16H19N3O5S
Molecular Weight365.4 g/mol
Structural Identifiers
SMILESCOC1=C(N2C(C(C2=O)NC(=O)C(C3=CCC=CC3)N)SC1)C(=O)O
InChIInChI=1S/C16H19N3O5S/c1-24-9-7-25-15-11(14(21)19(15)12(9)16(22)23)18-13(20)10(17)8-5-3-2-4-6-8/h2-3,6,10-11,15H,4-5,7,17H2,1H3,(H,18,20)(H,22,23)/t10-,11-,15-/m1/s1
InChIKeyRDMOROXKXONCAL-UEKVPHQBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cefroxadine (CAS 51762-05-1): First-Generation Oral Cephalosporin with Documented Differentiated Performance


Cefroxadine (CGP-9000) is a first-generation, orally active cephalosporin antibiotic that was developed by Ciba-Geigy and first approved in Japan in December 1982 [1]. As a 3-methoxy cephem derivative, its core structure is closely related to cephalexin (cefalexin) and cephradine, differing from cephalexin by the presence of a methoxy group at the C-3 position of the cephem nucleus [2]. While the antibacterial spectrum of cefroxadine is identical to that of cephalexin, its activity is documented as two- to three-fold more potent against key Gram-negative pathogens including Escherichia coli and Klebsiella pneumoniae [3][4]. The compound exhibits high oral bioavailability of 85–90% [5] and a terminal elimination half-life of approximately 0.9–1.1 hours [6], making it suitable for oral administration in the treatment of bacterial infections.

Why Cefroxadine Cannot Be Simply Substituted with Cephalexin or Cefadroxil in Critical Applications


Although cefroxadine, cephalexin, and cefadroxil all belong to the first-generation oral cephalosporin class and share overlapping antibacterial spectra, quantitative differences in bactericidal kinetics, target binding affinity, beta-lactamase stability, and clinical dose requirements preclude simple interchangeability. Head-to-head studies reveal that cefroxadine demonstrates faster bactericidal action, higher affinity for penicillin-binding protein 1Bs, and equivalent or superior clinical efficacy at half the dose of cephalexin [1][2][3]. Additionally, cefroxadine exhibits a more favorable adverse event profile in comparative clinical trials [4][5]. Substitution with cephalexin would require dose adjustment to compensate for lower intrinsic potency and may compromise therapeutic outcomes in infections where rapid bacterial eradication is critical [6]. Cefadroxil, while sharing similar oral bioavailability, possesses a significantly longer elimination half-life (approximately 1.5–2× that of cefroxadine), which alters dosing frequency requirements and may not be clinically equivalent in all scenarios [7].

Cefroxadine (CAS 51762-05-1): Quantified Differentiation Evidence vs. Cephalexin and Cefadroxil


Superior In Vitro Antibacterial Activity Against Escherichia coli and Klebsiella pneumoniae Compared to Cephalexin

Cefroxadine (CXD) demonstrates twofold greater potency than cephalexin (CEX) against Escherichia coli and Klebsiella pneumoniae. At an inoculum concentration of 10^6 CFU/mL, the MIC of cefroxadine against E. coli was 3.13 μg/mL and against K. pneumoniae was 1.56 μg/mL, whereas cephalexin showed higher MIC values under identical conditions [1][2]. In a separate study using urinary tract infection isolates, cefroxadine exhibited three-fold stronger activity than cephalexin against E. coli strains, with a peak sensitivity at 6.25 μg/mL compared to cephalexin's higher MIC distribution [3].

Antibacterial Activity MIC Gram-negative

Faster Bactericidal Kinetics: Rapid Bacterial Eradication in Urinary Tract Infections Compared to Cephalexin

In a double-blind study of patients with complicated urinary tract infections, cefroxadine demonstrated significantly faster bacterial killing than cephalexin. Patients were treated with 1 g t.i.d. for five days. Bacterial counts in urine were determined at 1, 3, and 8 hours after the first dose. A greater reduction in bacterial counts was observed in the cefroxadine group at all early time points. The results during the first eight hours indicated that cefroxadine kills more rapidly than cephalexin, which aligns with experimental findings [1]. Supporting in vitro time-kill studies showed that addition of cefroxadine at 4× MIC to growing cultures reduced viable counts by 4 log units within 3 hours of incubation [2].

Bactericidal Kinetics Time-Kill Urinary Tract Infection

Higher Affinity for Penicillin-Binding Protein 1Bs (PBP-1Bs) Correlates with Enhanced Bacteriolytic Activity

Mechanistic studies comparing cefroxadine (CXD) and cephalexin (CEX) revealed that cefroxadine exhibits significantly higher affinity for penicillin-binding protein 1Bs (PBP-1Bs) of E. coli. This differential binding to PBP-1Bs, a protein involved in peptidoglycan cross-linking and cell lysis, is directly correlated with cefroxadine's more intensive lytic activity [1][2]. At concentrations of 25 and 50 μg/mL, cefroxadine induced elongation and subsequent lysis of E. coli cells, whereas cephalexin and cephradine (CED) showed only elongation without lysis at comparable concentrations. At 100 μg/mL, cefroxadine caused spheroplast-like structure formation and rapid lysis, while cephalexin and cephradine did not produce this effect [3].

Penicillin-Binding Proteins Mechanism of Action Bacteriolytic Activity

Equivalent Clinical Efficacy at Half the Dose in Urinary Tract Infections vs. Cephalexin

A randomized double-blind clinical trial of 64 outpatients with significant urinary tract infection compared cefroxadine 250 mg q.i.d. (1,000 mg total daily dose) versus cephalexin 500 mg q.i.d. (2,000 mg total daily dose) for 10 days. Both drug regimens showed good activity during treatment, and no statistically significant differences were found between the two drugs in clinical or bacteriological outcomes [1]. Similarly, in acute skin infections, cefroxadine 250 mg twice daily (500 mg total daily dose) produced a clinical response rate of 90.3% (56/62), compared to 87.7% (57/65) for cephalexin 250 mg four times daily (1,000 mg total daily dose), with no significant difference between groups [2].

Clinical Efficacy Dose Comparison Urinary Tract Infection

Reduced Adverse Event Profile in Comparative Clinical Trials vs. Cephalexin

In a double-blind trial of acute skin infections, adverse reactions were reported in 2 of 69 patients (2.9%) in the cefroxadine group compared to 8 of 74 patients (10.8%) in the cephalexin group [1]. In a large pooled analysis of 2,009 cases from clinical trials, the overall incidence of side effects with cefroxadine was 2.3%, with the main adverse events being rash and gastrointestinal symptoms, none of which were serious [2]. In another urinary tract infection trial, adverse drug reactions were reported by three patients in the cefroxadine group and none in the cephalexin group [3]. The overall safety profile indicates that cefroxadine is at least as well tolerated as cephalexin, with a trend toward fewer adverse events in some studies.

Safety Adverse Events Tolerability

High and Predictable Oral Bioavailability with Near-Complete Urinary Excretion

Cefroxadine exhibits oral bioavailability of 85–90%, comparable to other well-absorbed oral cephalosporins such as cephalexin and cefadroxil [1]. In healthy volunteers receiving a single 500 mg oral dose, the mean 8-hour urinary recovery rate of cefroxadine was 97.6% (range: 87.3–101.7%), indicating near-complete absorption and predominantly renal excretion of unchanged drug [2]. In patients with normal renal function, urinary recovery approaches 100% [3]. The terminal elimination half-life is approximately 0.9–1.1 hours, with peak plasma concentrations of 11.6–14.8 μg/mL achieved within 1–2 hours after a 500 mg oral dose [4][5].

Pharmacokinetics Bioavailability Urinary Excretion

Cefroxadine (CAS 51762-05-1): Recommended Scientific and Industrial Application Scenarios Based on Differentiated Evidence


In Vitro Studies Requiring Rapid Bactericidal Action Against E. coli and K. pneumoniae

Cefroxadine is particularly well-suited for time-kill assays and bactericidal kinetics studies where rapid reduction in viable bacterial counts is a key endpoint. Its demonstrated ability to reduce E. coli counts by 4 log units within 3 hours at 4× MIC [1], combined with faster in vivo bacterial clearance in UTI patients compared to cephalexin [2], makes it a preferred compound for investigations of bactericidal dynamics. The enhanced affinity for PBP-1Bs and associated lytic activity [3] further support its use in mechanistic studies of cell wall synthesis inhibition.

Preclinical Efficacy Studies Requiring Dose-Sparing Antibiotic Regimens

Given that cefroxadine achieves equivalent clinical efficacy to cephalexin at half the dose in both urinary tract and skin infections [1][2], it is an ideal candidate for preclinical models exploring dose optimization and PK/PD relationships. Its high oral bioavailability (85–90%) and near-complete urinary excretion [3][4] provide predictable systemic exposure, facilitating accurate dose-response modeling. This dose-sparing advantage may also be relevant for studies in special populations where minimizing drug exposure is desirable.

Comparative Antibiotic Research Requiring Benchmarking Against First-Generation Oral Cephalosporins

Cefroxadine serves as an excellent reference compound in comparative studies involving first-generation oral cephalosporins. Its well-characterized in vitro activity against key pathogens, including documented MIC values for S. aureus (1.56–6.25 μg/mL), E. coli (3.13–12.5 μg/mL), K. pneumoniae (1.56–6.25 μg/mL), and P. mirabilis (6.25 μg/mL) [1][2], provides a robust benchmark for evaluating newer agents. Additionally, its defined beta-lactamase stability profile—stable to penicillinase but hydrolyzed by cephalosporinase [3]—offers a useful comparator for assessing resistance mechanisms.

Procurement for Legacy Antibiotic Research Programs with Limited Commercial Availability

Cefroxadine was approved only in Japan (December 1982) and is no longer widely marketed globally, with current status listed as 'discontinued' in many regions [1][2]. For researchers studying the historical development of oral cephalosporins or conducting comparative analyses of 3-methoxy cephems vs. 3-methyl cephems, cefroxadine represents a structurally distinct reference compound. Its unique combination of a methoxy group at C-3 (differentiating it from cephalexin's methyl group) and high oral bioavailability makes it a valuable tool for structure-activity relationship studies. Procurement should be directed to specialized fine chemical suppliers or custom synthesis providers, as the compound is not available from major pharmaceutical distributors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cefroxadine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.